molecular formula C8H12O2 B2692374 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-07-5

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2692374
CAS RN: 2287288-07-5
M. Wt: 140.182
InChI Key: UCSOISHLWPFVKN-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid can be represented by the SMILES notation: O=C(C1(C2)CC2(CC)C1)O .


Physical And Chemical Properties Analysis

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a powder . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Incorporation into Peptides

Research has focused on the synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, starting from [1.1.1]propellane. These derivatives serve as rigid analogues of γ-aminobutyric acid and have been incorporated into both linear and cyclic peptides, demonstrating the compound's utility in peptide chemistry (Pätzel et al., 2004).

Acidities and Substituent Effects

The acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids has been studied, providing insights into the influence of substituents on the compound's acidity. This research has implications for the design of molecules with tailored acidity for various chemical applications (Wiberg, 2002).

Structural Characterization

The crystal structure of derivatives, such as the N-Boc-protected 3-aminobicyclo[1.1.1]pentanecarboxylic acid, has been determined, revealing significant details about the molecular arrangement and hydrogen bonding patterns. This information is crucial for understanding the compound's behavior in solid-state and potential applications in crystal engineering (Luger et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis and functionalization of bicyclo[1.1.1]pentanes, including 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives, have been explored to access chiral substituted compounds. These methodologies are foundational for the development of novel pharmaceuticals and materials with specific chiral properties (Garlets et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSOISHLWPFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

2287288-07-5
Record name 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
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